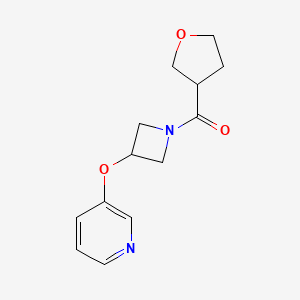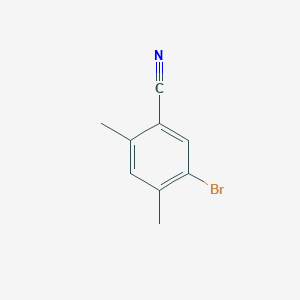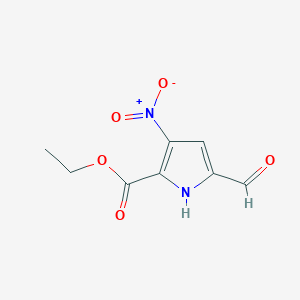![molecular formula C21H21N3O6 B2529663 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide CAS No. 874805-41-1](/img/structure/B2529663.png)
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide is a chemical entity that appears to be related to the class of oxazolidinones, which are known for their utility in various chemical and biological applications. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the synthesis, structure, and potential biological activity of related oxazolidinone derivatives.
Synthesis Analysis
The synthesis of oxazolidinone derivatives can be achieved through various methods. For instance, the synthesis of N-methyl-2-oxazolidinones is described as being stereo- and regio-selective when certain dienoate precursors are treated with concentrated sulfuric acid supported on silica gel in dichloromethane at low temperatures . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to incorporate the benzo[d][1,3]dioxole and benzyloxalamide moieties.
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by the presence of a five-membered oxazolidinone ring. This ring system can be substituted with various groups that influence the compound's properties and biological activity. For example, the presence of a benzyl group and a triazole moiety has been shown to provide antiproliferative activity against cancer cell lines . The benzo[d][1,3]dioxole group in the compound of interest is likely to contribute to the molecule's overall conformation and could potentially affect its biological activity.
Chemical Reactions Analysis
Oxazolidinones are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. The papers do not provide specific reactions for the compound , but related oxazolidinone derivatives have been used as intermediates for constructing other heterocyclic structures, such as pyrrole rings . Additionally, the presence of reactive functional groups in the compound suggests that it could participate in further chemical transformations, potentially leading to the formation of complex molecules with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. While the specific properties of this compound are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biological applications. For instance, the stereoisomers of certain oxazolidinone derivatives have been shown to have affinity for nicotinic acetylcholine receptors, which is indicative of their potential as bioactive molecules .
Applications De Recherche Scientifique
Drug Discovery and Development
Compounds with complex structures, similar to N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide, are often explored for their potential as therapeutic agents. For example, the development of novel orexin 1 and 2 receptor antagonists for insomnia treatment involves intricate molecular design to improve specificity and efficacy while minimizing side effects (Renzulli et al., 2011). This process includes assessing the pharmacokinetics, metabolism, and safety profile of the compound in preclinical and clinical settings.
Pharmacokinetics and Metabolism
Understanding how compounds are absorbed, distributed, metabolized, and excreted is crucial for their development into safe and effective drugs. For instance, studies on the pharmacokinetics and metabolism of drugs like metformin in diabetes patients provide insights into how drugs are processed in the body and how their dosing can be optimized for therapeutic efficacy and minimized toxicity (Beisswenger et al., 1999).
Therapeutic Applications
The therapeutic applications of compounds are determined by their biological activity, which can be directed towards specific targets within the body. Research into the mechanisms of action and therapeutic potential of compounds can lead to the development of new treatments for a wide range of diseases. For example, the study of sodium benzoate as an adjunct therapy for schizophrenia explores its potential to improve symptomatology by modulating neurotransmitter systems (Lin et al., 2017).
Orientations Futures
The future directions for research on “N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide” and similar compounds could involve further exploration of their potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, these compounds could be investigated for their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Mécanisme D'action
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-benzyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c25-19(22-11-14-4-2-1-3-5-14)20(26)23-12-18-24(8-9-28-18)21(27)15-6-7-16-17(10-15)30-13-29-16/h1-7,10,18H,8-9,11-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUSLUOTXKPSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)
![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)
![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)
![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)
![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)
